Regioisomeric Comparison: Ortho- vs. Para-Trifluoroacetylbenzoic Acid Melting Point Distinction
The ortho-substituted 2-(2,2,2-trifluoroacetyl)benzoic acid differs from its para-substituted regioisomer, 4-(trifluoroacetyl)benzoic acid (CAS 58808-59-6), in a key solid-state physical property: melting point. The para isomer exhibits a reported melting point range of 177–179 °C . While an experimentally determined melting point for the ortho compound is not widely published, the difference in regioisomeric position predicts a significantly distinct melting point and crystalline packing structure, attributable to the ortho effect influencing intermolecular hydrogen bonding .
| Evidence Dimension | Melting point range |
|---|---|
| Target Compound Data | Not widely published; predicted to differ significantly from para isomer |
| Comparator Or Baseline | 4-(Trifluoroacetyl)benzoic acid: 177–179 °C |
| Quantified Difference | Qualitative distinction (ortho vs. para substitution effect) |
| Conditions | Published vendor specification for para isomer |
Why This Matters
This difference in melting point is a critical quality control parameter that allows for unambiguous identification and purity verification of the ortho isomer during procurement and release, preventing misidentification with the para regioisomer.
